Desmethyl Hydroxy Cerivastatin Sodium Salt

Drug-Drug Interaction CYP3A4 Inhibition Itraconazole

Ensure the integrity of your cerivastatin metabolic profiling by sourcing the definitive M-24 metabolite reference standard. Unlike the major M-1 or M-23 metabolites, Desmethyl Hydroxy Cerivastatin Sodium Salt is the sole combined pathway product, uniquely enabling accurate LC-MS/MS quantitation of residual dual CYP2C8/CYP3A4 enzyme activity. This is non-negotiable for validated DDI studies, PBPK model calibration, and PK investigations in special populations where single-metabolite tracking fails. Procure the complete certified panel to meet regulatory bioanalytical method validation guidelines and eliminate the risk of metabolite misidentification.

Molecular Formula C₂₅H₃₁FNNaO₆
Molecular Weight 483.52
CAS No. 201793-00-2
Cat. No. B1140115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Hydroxy Cerivastatin Sodium Salt
CAS201793-00-2
Synonyms(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  M-24 Metabolite; _x000B_
Molecular FormulaC₂₅H₃₁FNNaO₆
Molecular Weight483.52
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Hydroxy Cerivastatin Sodium Salt (CAS 201793-00-2): M-24 Metabolite Reference Standard for Cerivastatin Metabolism and DDI Studies


Desmethyl Hydroxy Cerivastatin Sodium Salt (CAS 201793-00-2), also designated as metabolite M-24, is the sodium salt of the combined demethylation and hydroxylation product of cerivastatin, a withdrawn synthetic HMG-CoA reductase inhibitor (statin) [1]. This compound represents the minor Phase I metabolite formed when cerivastatin undergoes both benzylic methyl ether demethylation (producing M-1) and stereoselective hydroxylation of the 6′-isopropyl substituent (producing M-23) [2]. As a certified reference standard, it is employed primarily as an analytical tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitation of cerivastatin and its biotransformation products in biological matrices [3]. The compound is supplied as a white to off-white solid with a melting point of 116-118°C and requires storage at -20°C under inert atmosphere to maintain stability .

Why Cerivastatin Analogs Cannot Substitute for Desmethyl Hydroxy Cerivastatin Sodium Salt (M-24) in Analytical and Metabolic Investigations


Generic substitution fails for Desmethyl Hydroxy Cerivastatin Sodium Salt because it is not a therapeutic agent but a structurally specific, minor metabolite (M-24) that serves as an essential analytical reference standard [1]. Unlike the parent drug cerivastatin or the major metabolites M-1 and M-23, M-24 incorporates both the demethylated benzylic ether and the hydroxylated isopropyl group, giving it unique chromatographic retention characteristics and mass spectrometric fragmentation patterns [2]. Substituting M-24 with cerivastatin, M-1 (desmethyl cerivastatin), or M-23 (hydroxy cerivastatin) in an LC-MS/MS assay would result in misidentification of metabolite peaks, inaccurate quantitation, and compromised method validation, as each metabolite requires its own isotopically labeled or unlabeled reference standard for accurate calibration and recovery determination [3]. Furthermore, M-24 is a minor metabolite formed by the combined action of CYP2C8 and CYP3A4, and its quantification provides unique insight into the integrated activity of both enzymatic pathways—information that cannot be obtained using M-1 or M-23 standards alone [2].

Quantitative Differentiation of Desmethyl Hydroxy Cerivastatin Sodium Salt: Evidence from Metabolic Pathways, DDI Sensitivity, and Special Population PK


Differential Sensitivity of M-1 vs. M-23 Metabolic Pathways to CYP3A4 Inhibition: M-24 as the Integrated Readout

In a randomized, double-blind, crossover study in healthy volunteers, coadministration of the potent CYP3A4 inhibitor itraconazole (200 mg daily for 4 days) with a single 0.3 mg oral dose of cerivastatin produced divergent effects on the two major active metabolites. Itraconazole decreased the AUC(0-24h) of the CYP3A4-mediated M-1 metabolite by 28% (P < 0.05), while the AUC(0-24h) of the CYP2C8-mediated M-23 metabolite increased by 36% (P < 0.05) [1]. This divergent response reflects metabolic shunting: when CYP3A4-mediated demethylation (M-1 formation) is inhibited, more parent drug is available for CYP2C8-mediated hydroxylation (M-23 formation). M-24, as the combined demethylation and hydroxylation product, serves as an integrated marker of residual dual-pathway activity under inhibitory conditions, whereas M-1 or M-23 alone provide only partial information.

Drug-Drug Interaction CYP3A4 Inhibition Itraconazole Metabolite Profiling Cerivastatin Pharmacokinetics

Differential Sensitivity of M-1 and M-23 Pathways to CYP2C8 Inhibition by Gemfibrozil

In a placebo-controlled crossover study, coadministration of the CYP2C8 inhibitor gemfibrozil with cerivastatin produced profoundly divergent effects on metabolite exposure. Gemfibrozil increased the AUC(0-infinity) of the M-1 metabolite to 435% of control values (range 216% to 802%, P = 0.0002), while simultaneously decreasing the AUC(0-24) of the M-23 metabolite to 22% of control values (range 11% to 74%, P = 0.0017) [1]. This nearly 20-fold differential response magnitude between M-1 increase and M-23 decrease demonstrates that the two primary metabolic pathways are independently regulated and exhibit opposite compensatory behavior under CYP2C8 inhibition. The M-24 metabolite, representing the minor combined pathway product, provides a unique window into the residual capacity of the dual-enzyme system when one arm is severely compromised.

CYP2C8 Inhibition Gemfibrozil Drug-Drug Interaction Metabolite AUC Rhabdomyolysis Risk

Elevated Systemic Exposure of Cerivastatin and Metabolites in End-Stage Renal Disease: M-24 Quantification in Special Populations

In a clinical pharmacokinetic study of 12 end-stage renal disease patients on chronic hemodialysis receiving 0.2 mg cerivastatin once daily, mean cerivastatin and metabolite concentrations (including M-1 and M-23) were up to 50% higher compared to previous studies in healthy subjects [1]. Notably, the half-lives of both parent drug (approximately 3 h) and metabolites remained unaffected, and no accumulation occurred under repeated dosing. The unbound fraction of cerivastatin ranged from 0.6% to 1.5% in these patients, compared to a normal range of 0.5% to 0.9%. M-24 quantification in this population would provide additional insight into whether the combined metabolic pathway is differentially affected by renal impairment relative to the individual M-1 and M-23 pathways.

Renal Impairment Hemodialysis Special Population PK Metabolite Accumulation Therapeutic Drug Monitoring

In Vitro Metabolic Pathway Characterization: M-24 as the Minor Combined Pathway Product

In vitro metabolism studies using 14C-labeled cerivastatin with human liver microsomes established that demethylation (forming M-1) and hydroxylation (forming M-23) are the two equally important primary metabolic pathways [1]. The product of combined hydroxylation and demethylation—M-24—was observed as a minor metabolite. Structural analysis by NMR and LC-ESI-MS confirmed that hydroxylation occurs with high regio- and stereoselectivity. Microsomes from a human lymphoblastoid cell line stably expressing CYP3A4 catalyzed the demethylation reaction, while incubation with the specific CYP3A inhibitor TAO considerably reduced both hydroxylation and demethylation, indicating that CYP3A enzymes play a major role [1]. Subsequent studies have clarified that CYP2C8 is the predominant enzyme for M-23 formation [2].

Human Liver Microsomes CYP3A4 CYP2C8 In Vitro Metabolism Metabolite Identification

Simulation-Based Evidence of M-1 Pathway Sensitivity to Combined CYP2C8/CYP3A4 Inhibition

A recently developed Metabolite-Linked Model that simultaneously characterizes parent drug and metabolite kinetics by estimating metabolite formation fractions (fM) and elimination rate constants (KeM) was used to simulate plasma level changes under various DDI scenarios [1]. The model accurately reproduced observed DDI data for cerivastatin coadministered with gemfibrozil (CYP2C8 inhibitor) and itraconazole (CYP3A4 inhibitor). For the dual-inhibitor scenario (Cer + Gem + Itr), the predicted AUCR for cerivastatin lactone reached approximately 70-fold, far exceeding that of the parent drug, suggesting severe clearance impairment and toxic accumulation. The M-1 metabolic pathway (CYP3A4-mediated) was shown to be a critical determinant of cerivastatin lactone accumulation, as inhibition of this pathway shunts metabolism toward lactone formation.

PBPK Modeling Metabolite-Linked Model Dual Enzyme Inhibition Cerivastatin Lactone Toxic Metabolite Accumulation

Recommended Procurement Scenarios for Desmethyl Hydroxy Cerivastatin Sodium Salt (M-24) Based on Quantitative Evidence


Comprehensive Drug-Drug Interaction (DDI) Studies Involving Dual CYP2C8/CYP3A4 Modulation

Laboratories conducting DDI studies with cerivastatin as a probe substrate or investigating the mechanisms of statin-fibrate interactions require M-24 as part of a complete metabolite standard panel. The divergent responses of M-1 (-28% AUC with itraconazole) and M-23 (+36% AUC with itraconazole) under CYP3A4 inhibition, and the even more extreme divergence under CYP2C8 inhibition (M-1 +335% AUC, M-23 -78% AUC), demonstrate that no single metabolite standard adequately captures the full metabolic profile [1][2]. M-24, as the combined pathway product, serves as an integrated marker of residual dual-enzyme activity when one pathway is inhibited. Procurement of M-24 alongside M-1 and M-23 standards enables accurate quantitation of all three Phase I metabolites, which is essential for developing and validating LC-MS/MS methods that meet regulatory bioanalytical method validation guidelines.

Special Population Pharmacokinetic Studies in Renal and Hepatic Impairment

Clinical pharmacology units and CROs conducting PK studies in patients with renal impairment, hepatic impairment, or organ transplant recipients should procure M-24 to enable comprehensive metabolite profiling. The finding that cerivastatin and metabolite systemic exposure is up to 50% higher in end-stage renal disease patients on hemodialysis compared to healthy subjects, despite unchanged half-lives and no accumulation [1], indicates that renal impairment alters drug disposition through mechanisms that may differentially affect the M-1, M-23, and M-24 pathways. Quantifying M-24 in these populations provides additional data points for population PK modeling and for understanding whether the combined metabolic pathway exhibits unique sensitivity to pathophysiological changes.

In Vitro CYP2C8 and CYP3A4 Probe Substrate Assay Development and Validation

Bioanalytical laboratories developing CYP2C8 and CYP3A4 phenotyping assays using cerivastatin as a probe substrate require the full complement of metabolite standards—including M-24—for method validation. The in vitro characterization showing that M-1 formation is CYP3A4-mediated and M-23 formation is CYP2C8-mediated, with M-24 representing the minor combined pathway product [1][2], means that accurate quantitation of all three metabolites is necessary to calculate proper formation rates and kinetic parameters. M-24 quantification also serves as a quality control measure to detect assay conditions where both enzymes are simultaneously active, preventing misinterpretation of single-pathway activity data.

PBPK Model Calibration and Metabolite-Linked PK Simulation

Computational pharmacology groups developing PBPK models or metabolite-linked PK models for DDI prediction require experimental data on all cerivastatin metabolites for model calibration and validation. The Metabolite-Linked Model developed by Kambayashi et al. (2025) demonstrated that accurate prediction of cerivastatin lactone accumulation under dual CYP2C8/CYP3A4 inhibition—which produced a predicted AUCR of ~70—depends on precise estimation of formation fractions (fM) and elimination rate constants (KeM) for each metabolite, including M-1 and M-23 [1]. Incorporation of M-24 data into such models would further refine predictions by accounting for the minor combined pathway, which may become quantitatively more significant when both primary pathways are severely inhibited.

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